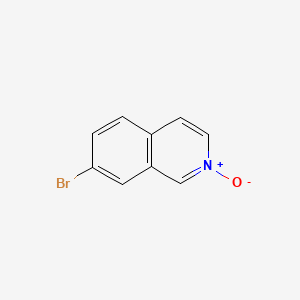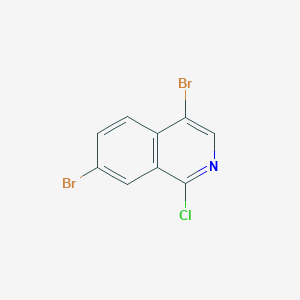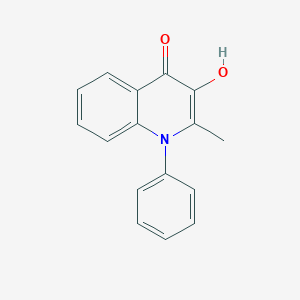
4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
Vue d'ensemble
Description
4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one, also known as 4-Hydroxy-6-methoxy-1-methylquinolin-2-one or HMMQ, is a chemical compound that belongs to the quinoline family. This compound has been reported to have several biological activities, including antimicrobial, antifungal, and anticancer properties.
Applications De Recherche Scientifique
Antibacterial Activity
4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one and its derivatives have been studied for their antibacterial properties. In a study, novel 4-aminoquinolines substituted with a hydroxy- or methoxy-group exhibited slight antibacterial activity against both Gram-positive and Gram-negative bacteria (Meyer et al., 2001).
Anticancer Activity
This compound has also shown promise in cancer research. For instance, compounds derived from 6-methoxy-1,2,3,4-tetrahydroquinoline demonstrated significant in vitro cytotoxic activity and inhibited tubulin assembly. One such compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one, exhibited high potency against tubulin assembly and disrupted microtubule formation (Wang et al., 2014). Another study highlighted the antitumor activity of similar compounds, which inhibited tumor growth and disrupted tumor vasculature (Cui et al., 2017).
Synthesis and Modification
Research has also focused on the synthesis and modification of related compounds for various applications. For example, an improved synthetic route was developed for 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate in the synthesis of β-benzamido TACE inhibitors (Xing, 2009). Additionally, a novel synthesis method was developed for derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one, using a one-pot C–C and C–N bond-forming strategy in water, showcasing an eco-friendly approach (Yadav et al., 2020).
Other Applications
The compound and its analogues have also been studied in various other contexts. For instance, methoxy-substituted 3-formyl-2-phenylindoles, which include derivatives of this compound, were investigated for their ability to inhibit tubulin polymerization, an important factor in the development of cytostatics (Gastpar et al., 1998).
Propriétés
IUPAC Name |
4-hydroxy-6-methoxy-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-4-3-7(15-2)5-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEJJCQLQRUPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=CC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


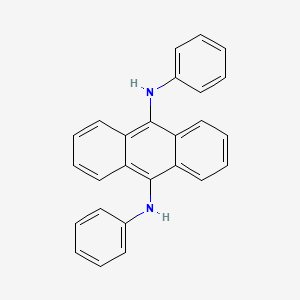
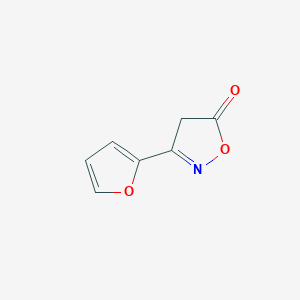
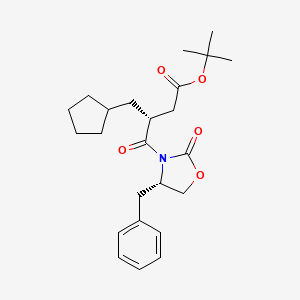

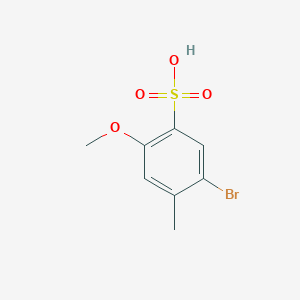
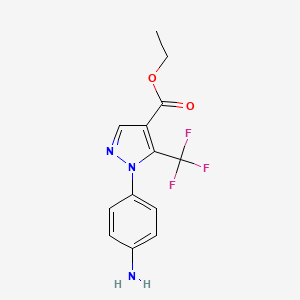
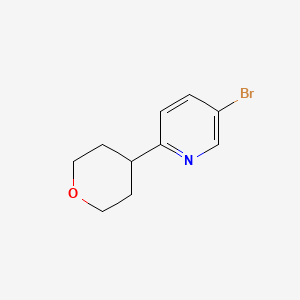

![2-(Benzo[d]oxazol-2-yl)benzaldehyde](/img/structure/B3253420.png)
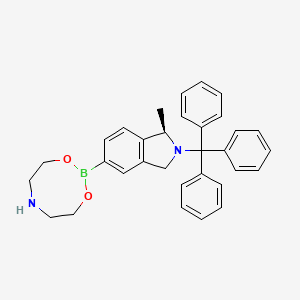
![7-Oxabicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B3253426.png)
